

The Role of 4-Methyl- β -methyl- β -nitrostyrene as a Versatile Synthetic Intermediate

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Compound of Interest

Compound Name: 4-Methyl-beta-methyl-beta-nitrostyrene

Cat. No.: B1298405

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methyl- β -methyl- β -nitrostyrene is a substituted nitrostyrene that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a nitro group conjugated with an aromatic ring and a propenyl backbone, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of 4-Methyl- β -methyl- β -nitrostyrene and its subsequent use in the preparation of other compounds, of significant interest in medicinal chemistry and drug development.

Synthesis of 4-Methyl- β -methyl- β -nitrostyrene

The primary route for the synthesis of 4-Methyl- β -methyl- β -nitrostyrene is the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde, in this case, 4-methylbenzaldehyde, with a nitroalkane, nitroethane. The initially formed β -nitro alcohol can be subsequently dehydrated to yield the target nitrostyrene.

Experimental Protocol: Ammonium Acetate Catalyzed Synthesis

This protocol is adapted from general procedures for the synthesis of β -methyl- β -nitrostyrene derivatives.

Reaction Scheme:**Materials:**

- 4-Methylbenzaldehyde
- Nitroethane
- Ammonium acetate
- Glacial acetic acid
- Ice water
- Ethanol (for recrystallization)
- Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzaldehyde (1 equivalent), nitroethane (1.5 equivalents), and ammonium acetate (1 equivalent).
- Add glacial acetic acid to the flask to serve as the solvent.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into a beaker containing ice water to precipitate the crude product.
- Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and salts.

- The crude product can be purified by recrystallization from hot ethanol to yield yellow crystals of 4-Methyl- β -methyl- β -nitrostyrene.

Data Presentation:

Reactant	Molar Ratio	Catalyst	Solvent	Reaction Time	Expected Yield
4-Methylbenzaldehyde	1	Ammonium Acetate	Acetic Acid	2-4 hours	70-85%
Nitroethane	1.5				

Characterization Data (Expected):

- Appearance: Yellow crystalline solid
- Molecular Formula: $C_{10}H_{11}NO_2$ [\[1\]](#)
- Molecular Weight: 177.20 g/mol [\[1\]](#)
- IR Spectrum (KBr, cm^{-1}): Peaks corresponding to C=C (alkene), NO_2 (nitro group), and aromatic C-H bonds.
- 1H NMR ($CDCl_3$, δ): Signals corresponding to aromatic protons, the vinyl proton, and the two methyl groups.
- Mass Spectrum (EI, m/z): Molecular ion peak at $[M]^+$ and characteristic fragmentation pattern.

Application as a Synthetic Intermediate: Reduction to 4-Methylamphetamine

A primary application of 4-Methyl- β -methyl- β -nitrostyrene is its role as a precursor in the synthesis of substituted phenethylamines, such as 4-methylamphetamine. This transformation is achieved through the reduction of both the nitro group and the carbon-carbon double bond.

Several reducing agents can be employed for this purpose, with sodium borohydride in the presence of a copper(II) salt offering a convenient one-pot procedure.

Experimental Protocol: Reduction using Sodium Borohydride and Copper(II) Chloride

This protocol is based on a general method for the one-pot reduction of β -nitrostyrenes to phenethylamines.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Reaction Scheme:

Materials:

- 4-Methyl- β -methyl- β -nitrostyrene
- Sodium borohydride (NaBH_4)
- Copper(II) chloride (CuCl_2)
- Isopropyl alcohol (i-PrOH)
- Water
- Sodium hydroxide (NaOH) solution (e.g., 25%)
- Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or diethyl ether)
- Anhydrous magnesium sulfate (MgSO_4)
- Acetone
- Standard laboratory glassware

Procedure:

- To a stirred suspension of sodium borohydride (7.5 equivalents) in a mixture of isopropyl alcohol and water, carefully add 4-Methyl- β -methyl- β -nitrostyrene (1 equivalent) in portions. An exothermic reaction will occur.

- After the initial exotherm subsides, add a catalytic amount of a 2M copper(II) chloride solution dropwise.
- Heat the reaction mixture to approximately 80°C and maintain for 30-60 minutes. Monitor the reaction progress by TLC.
- Cool the reaction mixture to room temperature and make it basic by adding a 25% sodium hydroxide solution.
- Extract the product into an organic solvent such as isopropyl alcohol or diethyl ether.
- Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
- To the filtrate, add a stoichiometric amount of hydrochloric acid solution to precipitate the hydrochloride salt of 4-methylamphetamine.
- Collect the precipitate by filtration, wash with cold acetone, and dry to obtain 4-methylamphetamine hydrochloride as a white solid.

Data Presentation:

Substrate	Reducing System	Solvent	Reaction Time	Expected Yield	Product
4-Methyl- β -methyl- β -nitrostyrene	NaBH ₄ / CuCl ₂	i-PrOH / H ₂ O	30-60 min	60-80%	4-Methylamphetamine HCl

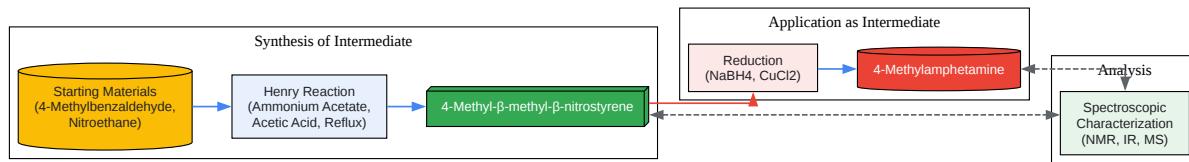
Characterization Data of 4-Methylamphetamine Hydrochloride (Expected):

- Appearance: White powder[7]
- Molecular Formula: C₁₀H₁₆ClN[7]
- Molecular Weight: 185.70 g/mol [7]
- ¹H NMR (D₂O, δ): Characteristic signals for the aromatic protons, the methine and methylene protons of the propyl chain, and the two methyl groups.[7]

- Mass Spectrum (EI, m/z): Base peak and other fragments characteristic of amphetamine-type compounds.[\[7\]](#)

Visualizations

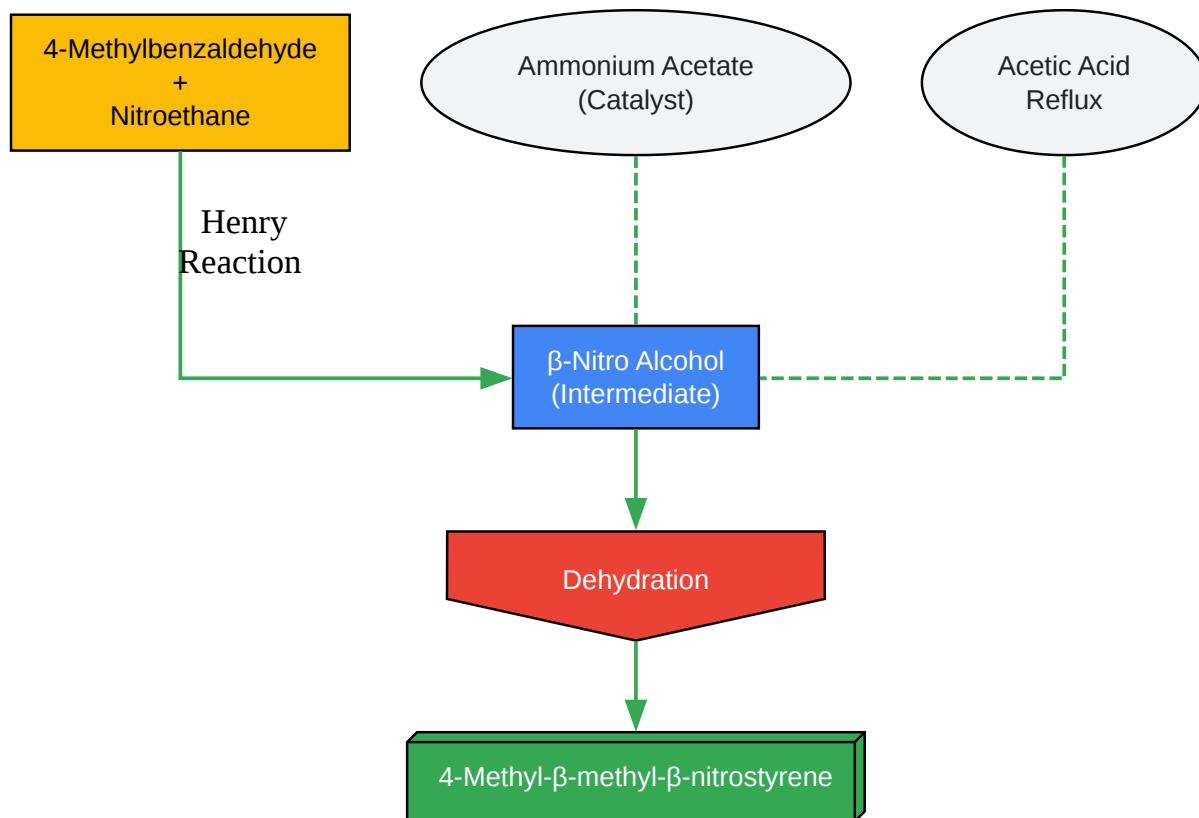
Logical Workflow for Synthesis and Application



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Caption: Logical workflow for the synthesis and application of the intermediate.

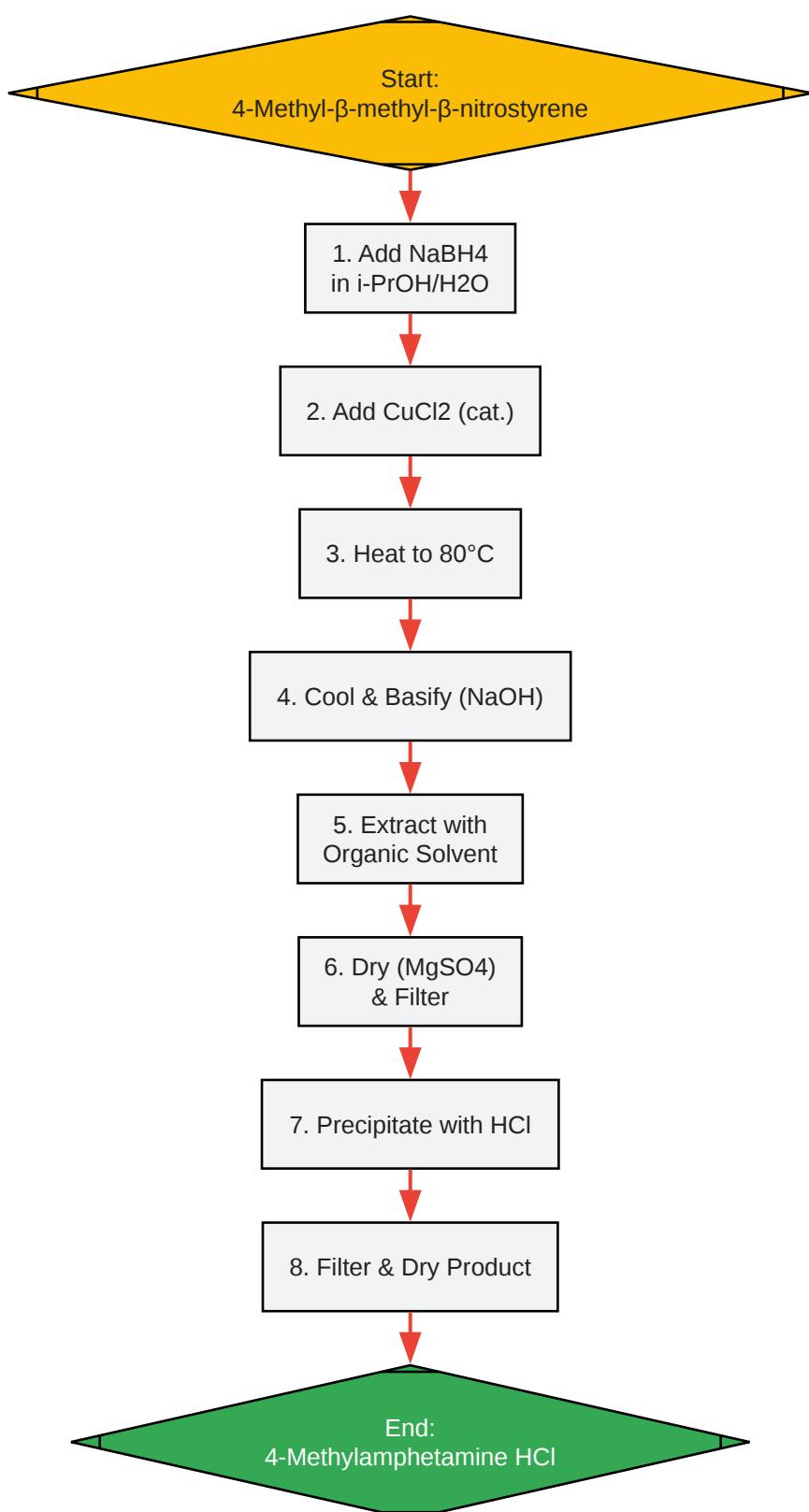
Signaling Pathway of Synthesis



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Caption: Synthetic pathway for 4-Methyl-β-methyl-β-nitrostyrene.

Experimental Workflow for Reduction



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Caption: Step-by-step workflow for the reduction to 4-methylamphetamine.

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